A Technical Guide to the Synthesis of Methyl 2-amino-5-bromo-3-nitrobenzoate
A Technical Guide to the Synthesis of Methyl 2-amino-5-bromo-3-nitrobenzoate
Abstract: This document provides an in-depth technical guide for the synthesis of Methyl 2-amino-5-bromo-3-nitrobenzoate (CAS No. 636581-61-8), a key intermediate in pharmaceutical and organic synthesis.[1][2][3][4] The guide explores the strategic considerations underpinning viable synthetic pathways, focusing on the directing effects of aromatic substituents. Detailed, field-proven protocols for the most efficient synthesis routes are presented, emphasizing experimental causality and self-validating methodologies. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this compound's preparation.
Chapter 1: Strategic Synthesis Design & Retrosynthetic Analysis
The molecular architecture of Methyl 2-amino-5-bromo-3-nitrobenzoate, C₈H₇BrN₂O₄, is characterized by a densely functionalized benzene ring.[2] The successful synthesis of this molecule hinges on the careful orchestration of electrophilic aromatic substitution reactions. The four substituents—amino (-NH₂), bromo (-Br), nitro (-NO₂), and methyl ester (-COOCH₃)—each exert distinct electronic and steric influences that dictate the regiochemical outcome of subsequent reactions.
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Amino Group (-NH₂): A strongly activating ortho, para-director.
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Bromo Group (-Br): A deactivating ortho, para-director.
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Nitro Group (-NO₂): A strongly deactivating meta-director.
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Methyl Ester Group (-COOCH₃): A deactivating meta-director.
A retrosynthetic analysis reveals two primary logical pathways, which involve the sequential introduction of the nitro and bromo groups onto a pre-existing aminobenzoate scaffold. The choice of the final substitution step is critical and is governed by the cumulative directing effects of the groups already present on the ring.
Caption: High-level retrosynthetic strategies.
Chapter 2: Pathway I: Electrophilic Bromination of Methyl 2-amino-3-nitrobenzoate
This pathway represents a highly efficient and regioselective approach. The strategy leverages the consonant directing effects of the substituents present on the starting material, Methyl 2-amino-3-nitrobenzoate.
Principle and Mechanistic Rationale
In this reaction, the starting material is subjected to electrophilic bromination. The regiochemical outcome is dictated by the powerful influence of the three existing substituents:
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The amino group at C-2 is a strong ortho, para-director, activating the C-4 and C-6 positions.
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The nitro group at C-3 is a strong meta-director, deactivating the ring but directing incoming electrophiles to the C-5 position.
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The methyl ester group at C-1 is also a meta-director, reinforcing the direction towards the C-5 position.
The directing effects of the nitro and ester groups converge powerfully on the C-5 position. Although the amino group activates other positions, the concerted meta-directing influence makes C-5 the unequivocal site for electrophilic attack by the bromonium ion (Br⁺) or its equivalent. This convergence results in a highly specific reaction with minimal formation of isomeric byproducts.
Caption: Reaction scheme for Pathway I.
Data Presentation: Reagent Summary
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Role |
| Methyl 2-amino-3-nitrobenzoate | 196.16 | 2.23 g (10.4 mmol) | 1.0 | Starting Material |
| Bromine | 159.81 | 0.53 mL (10.4 mmol) | 1.0 | Brominating Agent |
| Acetic Acid | 60.05 | 14 mL | - | Solvent |
Detailed Experimental Protocol
This protocol is adapted from established synthetic procedures.[5]
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Reaction Setup: In a suitable reaction vessel, dissolve Methyl 2-amino-3-nitrobenzoate (2.23 g, 10.4 mmol) in 12 mL of glacial acetic acid with stirring.
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Reagent Preparation: In a separate container, prepare a solution of bromine (0.53 mL, 10.4 mmol) in 2 mL of glacial acetic acid.
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Bromine Addition: Add the bromine solution dropwise to the stirred solution of the starting material over a period of 5 minutes at ambient temperature.
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Reaction: Stir the resulting mixture at room temperature for 30 minutes. The progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, pour the reaction mixture into approximately 100 g of crushed ice. A yellow solid will precipitate.
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Purification: Collect the precipitated solid by suction filtration and wash with cold water. Dry the solid under vacuum to yield the target compound. An expected yield is approximately 82% (2.50 g).[5]
Chapter 3: Pathway II: Electrophilic Nitration of Methyl 2-amino-5-bromobenzoate
An alternative and equally viable strategy involves the nitration of Methyl 2-amino-5-bromobenzoate. This approach relies on the dominant activating and directing effect of the amino group to install the nitro group at the desired position.
Principle and Mechanistic Rationale
In this pathway, the substrate Methyl 2-amino-5-bromobenzoate is treated with a nitrating agent, typically a mixture of concentrated nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO₂⁺).[6][7]
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The amino group at C-2 strongly activates the ring and directs the incoming electrophile to its ortho (C-3) and para (C-6) positions.
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The bromo group at C-5 is a deactivating ortho, para-director, weakly directing towards C-4 and C-6.
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The methyl ester group at C-1 deactivates the ring and directs meta, to the C-3 and C-5 positions.
The C-3 position is strongly favored due to the convergence of the powerful ortho-directing effect of the amino group and the meta-directing effect of the ester group. The C-6 position is also activated by both the amino and bromo groups, but the C-3 position is sterically less hindered and electronically more favored, leading to the desired product as the major isomer. Careful temperature control is crucial to prevent over-nitration and side reactions.[8][9][10]
Caption: Reaction scheme for Pathway II.
Detailed Experimental Protocol
This is a generalized protocol based on standard nitration procedures for activated aromatic systems.[10][11][12][13]
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Reaction Setup: To a flask containing Methyl 2-amino-5-bromobenzoate, add concentrated sulfuric acid while cooling in an ice-water bath. Stir until fully dissolved. Maintain the temperature below 10°C.
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Nitrating Mixture: In a separate vessel, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, ensuring the mixture remains cold in an ice bath.
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Addition: Add the cold nitrating mixture dropwise to the stirred solution of the substrate over 15-20 minutes. It is critical to maintain the internal reaction temperature below 15°C to prevent the formation of unwanted byproducts.[8][10]
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Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 10 minutes, then remove the bath and stir at room temperature for 15 minutes.
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Work-up and Isolation: Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring. The product will precipitate as a solid.
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Purification: Allow the ice to melt completely, then collect the solid product via vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acid. The crude product can be further purified by recrystallization.
Caption: Experimental workflow for Pathway II.
Chapter 4: Alternative Synthesis via Carboxylic Acid Intermediate
A third strategic option involves performing the bromination and nitration steps on the free carboxylic acid, followed by a final esterification step.
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Acid Synthesis: 2-amino-5-bromo-3-nitrobenzoic acid can be synthesized from precursors like 5-bromo-7-nitro-1H-indole-2,3-dione via oxidative cleavage with hydrogen peroxide in a basic solution.[14] This precursor itself requires a multi-step synthesis, making this route more complex for general applications.
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Esterification: The resulting 2-amino-5-bromo-3-nitrobenzoic acid can then be converted to its methyl ester. A standard method is Fischer esterification, which involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.[15] Alternatively, more reactive reagents like thionyl chloride (SOCl₂) can be used to first form the acyl chloride, which then readily reacts with methanol.[16]
While chemically sound, this pathway is generally less direct than Pathways I and II if the aminobenzoate ester starting materials are readily available.
Chapter 5: Purification and Characterization
Purification
The primary method for purifying the crude solid product is recrystallization . Given the polarity of the molecule, a mixed solvent system is often effective. A common choice is an ethanol/water or methanol/water mixture.[13] The crude solid is dissolved in a minimum amount of the hot alcohol, and hot water is added dropwise until turbidity persists. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the recovery of pure crystalline product, which is then isolated by filtration.
Characterization
The identity and purity of the final product, Methyl 2-amino-5-bromo-3-nitrobenzoate, must be confirmed through standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum should show distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the methyl ester (-OCH₃) protons. A published spectrum shows a singlet for the methyl protons at 3.95 ppm, a broad singlet for the two amine protons at 8.35 ppm, and a doublet for one of the aromatic protons at 8.6 ppm (in CDCl₃).[5]
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Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. The expected molecular weight is 275.06 g/mol .[2]
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Melting Point (MP): A sharp melting point is a strong indicator of high purity. The literature value should be compared against the experimental result.
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Infrared (IR) Spectroscopy: Key vibrational stretches to identify include N-H stretches for the amine, characteristic asymmetric and symmetric stretches for the nitro group (typically around 1530 and 1350 cm⁻¹), the C=O stretch for the ester (around 1725 cm⁻¹), and C-Br stretches.
Conclusion
The synthesis of Methyl 2-amino-5-bromo-3-nitrobenzoate is most efficiently achieved through a two-step electrophilic substitution strategy starting from a commercially available aminobenzoate derivative. The pathway involving the bromination of Methyl 2-amino-3-nitrobenzoate (Pathway I) is particularly robust due to the strong and convergent directing effects of the existing substituents, leading to high regioselectivity and good yields. The alternative nitration of Methyl 2-amino-5-bromobenzoate (Pathway II) is also an effective method, relying on the powerful ortho-directing nature of the amino group. The selection of the optimal pathway will depend on the availability and cost of the respective starting materials. Both methods require careful control of reaction conditions, particularly temperature during nitration, to ensure a safe and successful synthesis.
References
- Google Patents. (2018). US10392364B2 - Process for synthesis of lenalidomide.
-
Mol-Instincts. (n.d.). methyl 2-amino-5-bromo-3-nitrobenzoate | CAS No. 636581-61-8 Synthetic Routes. Retrieved from [Link]
- Google Patents. (2018). US20180334443A1 - An improved process for synthesis of lenalidomide.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) Methyl 2-amino-5-bromobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-amino-5-bromo-3-nitrobenzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-bromo-2-methyl-3-nitrobenzoate. Retrieved from [Link]
-
YouTube. (2020). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. Retrieved from [Link]
- Google Patents. (1972). US3660411A - Esterification process.
-
YouTube. (2020). Nitration of Methyl benzoate. Retrieved from [Link]
-
YouTube. (2020). Nitration of Methyl Benzoate. Retrieved from [Link]
-
University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid | CAS#:58580-07-7. Retrieved from [Link]
-
YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
-
Save My Exams. (n.d.). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Methyl 2-amino-5-bromo-3-nitrobenzoate | C8H7BrN2O4 | CID 17984898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 636581-61-8|Methyl 2-amino-5-bromo-3-nitrobenzoate|BLD Pharm [bldpharm.com]
- 4. 2-Amino-5-bromo-3-nitro-benzoic acid methyl ester, CasNo.636581-61-8 BOC Sciences United States [bocscichem.lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aiinmr.com [aiinmr.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. savemyexams.com [savemyexams.com]
- 11. southalabama.edu [southalabama.edu]
- 12. youtube.com [youtube.com]
- 13. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 14. 2-amino-5-bromo-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 15. US3660411A - Esterification process - Google Patents [patents.google.com]
- 16. Page loading... [guidechem.com]
